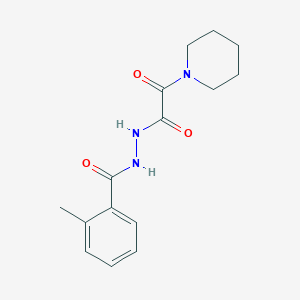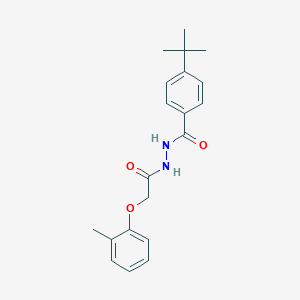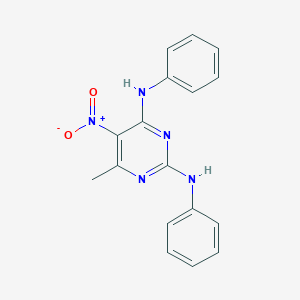![molecular formula C17H17ClN2O2S B397484 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B397484.png)
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound that features a benzimidazole core linked to a phenoxy group through an ethylsulfanyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups to the phenoxy ring .
Aplicaciones Científicas De Investigación
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may have applications in developing new pharmaceuticals with specific therapeutic effects.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The phenoxy group can mimic natural substrates, leading to the modulation of biological pathways. The benzimidazole core may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)phenylacetic acid hydrazides: These compounds share a similar phenoxy structure and have been studied for their anti-inflammatory activity.
Phenoxy acetamide derivatives: These compounds are known for their pharmacological activities and potential therapeutic applications.
Uniqueness
2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is unique due to its combination of a benzimidazole core with a phenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C17H17ClN2O2S |
|---|---|
Peso molecular |
348.8g/mol |
Nombre IUPAC |
2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-5-7-14(8-6-13)22-11-12-23-17-19-15-3-1-2-4-16(15)20(17)9-10-21/h1-8,21H,9-12H2 |
Clave InChI |
DYMSVKNZQOFKCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397412.png)



![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
![N'-[2-(4-bromo-2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B397421.png)
![{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B397422.png)

![N-(2,3-dichlorobenzylidene)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B397424.png)

